molecular formula C9H9ClO2 B1356691 2-Chloro-4-ethoxybenzaldehyde CAS No. 245368-31-4

2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691
CAS No.: 245368-31-4
M. Wt: 184.62 g/mol
InChI Key: GJOPPYKPFJLRNE-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzaldehyde.

    Ethoxylation: The ethoxylation process involves the introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be achieved through a nucleophilic aromatic substitution reaction where 2-chlorobenzaldehyde reacts with sodium ethoxide (NaOEt) in an ethanol solvent under reflux conditions.

    Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2-Chloro-4-ethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-Chloro-4-ethoxybenzoic acid.

    Reduction: 2-Chloro-4-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-ethoxybenzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Chloro-4-ethoxybenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. In general, the aldehyde group (-CHO) is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and ethoxy group influence the compound’s reactivity and selectivity in these reactions. Molecular targets and pathways involved include enzyme active sites in biochemical assays and reactive intermediates in synthetic chemistry.

Comparison with Similar Compounds

    2-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

    2-Chloro-4-nitrobenzaldehyde: Contains a nitro group (-NO2) instead of an ethoxy group.

    4-Ethoxybenzaldehyde: Lacks the chlorine atom at the second position.

Uniqueness: 2-Chloro-4-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

2-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPPYKPFJLRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245368-31-4
Record name 2-chloro-4-ethoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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